(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride
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Overview
Description
(7,7-Difluorobicyclo[410]heptan-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H11ClF2O2S It is known for its unique bicyclic structure, which includes a bicyclo[410]heptane ring system with two fluorine atoms at the 7-position and a methanesulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[4.1.0]heptane ring system can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents to introduce fluorine atoms at the 7-position.
Attachment of the Methanesulfonyl Chloride Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Large-scale production typically requires the use of specialized equipment and adherence to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Addition Reactions: The bicyclic ring system can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.
Scientific Research Applications
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The fluorine atoms in the bicyclic ring system may also influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonate
- (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonamide
- (7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonic acid
Uniqueness
(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride is unique due to its combination of a bicyclic ring system with fluorine atoms and a methanesulfonyl chloride group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-5-1-2-6-7(3-5)8(6,10)11/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOQBJOLBDAWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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